molecular formula C6H4ClNO3 B1603073 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 103997-21-3

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B1603073
CAS No.: 103997-21-3
M. Wt: 173.55 g/mol
InChI Key: GJCDETCQSYSYFT-UHFFFAOYSA-N
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Description

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

6-oxo-1,6-dihydropyridine-2-carboxylic acid+SOCl25-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid+HCl+SO2\text{6-oxo-1,6-dihydropyridine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 6-oxo-1,6-dihydropyridine-2-carboxylic acid+SOCl2​→5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid+HCl+SO2​

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Basic conditions using reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 5-chloro-6-hydroxy-1,6-dihydropyridine-2-carboxylic acid.

    Oxidation: Formation of carboxylate salts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . For example, the compound may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .

Comparison with Similar Compounds

  • 2-Chloro-6-hydroxynicotinic acid
  • 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
  • 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Comparison: 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to the specific positioning of the chlorine atom and keto group, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDETCQSYSYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632835
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103997-21-3
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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